![molecular formula C20H21N5 B14511652 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-02-2](/img/structure/B14511652.png)
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure with a phenyl group substituted with an (E)-(4-methylpiperidin-1-yl)diazenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can be achieved through various synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed imidoylative cross-coupling reactions have been employed to efficiently produce quinazoline derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives with altered electronic properties.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways . By inhibiting these receptors, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Phenylquinazoline: A derivative with a phenyl group substitution.
4-Methylquinazoline: A derivative with a methyl group substitution.
Uniqueness
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to the presence of the (E)-(4-methylpiperidin-1-yl)diazenyl moiety, which imparts distinct electronic and steric properties. This unique structure enhances its biological activity and makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62888-02-2 |
|---|---|
Molekularformel |
C20H21N5 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-10-12-25(13-11-15)24-23-19-9-5-3-7-17(19)20-21-14-16-6-2-4-8-18(16)22-20/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
IFNINEXLZQVQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


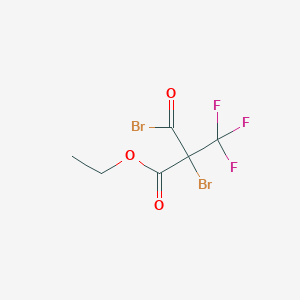
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
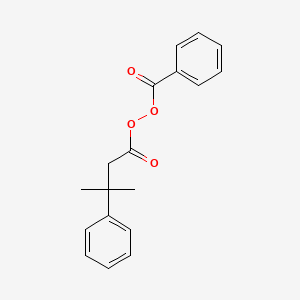

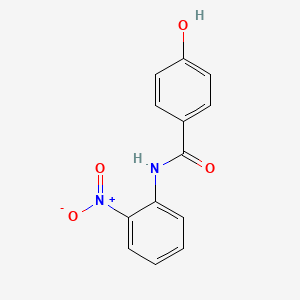

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
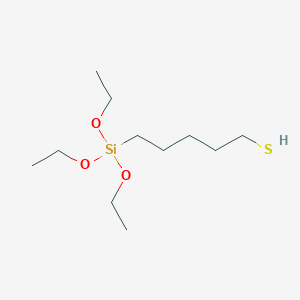
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
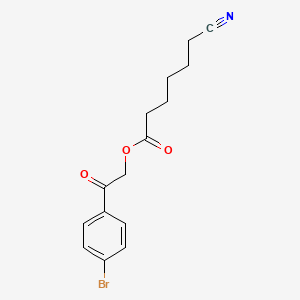
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
